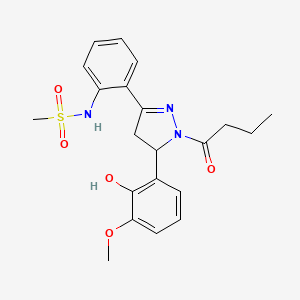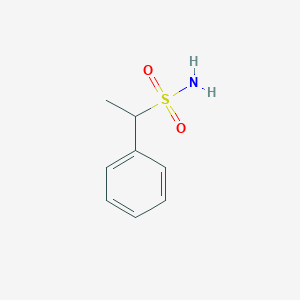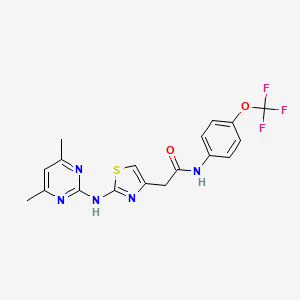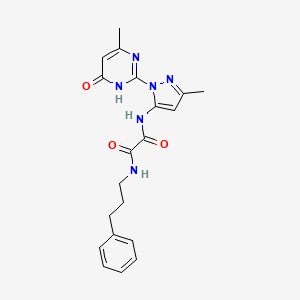![molecular formula C8H8ClNO3S B2874755 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone CAS No. 1779132-08-9](/img/structure/B2874755.png)
1-[(2-Chloropyridin-3-yl)sulfonyl]acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(2-Chloropyridin-3-yl)sulfonyl]acetone” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also contains a sulfonyl functional group (R-SO2-R’), which is a sulfur atom bonded to two oxygen atoms and connected to an organic group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the sulfonyl group, and the acetone group. The presence of these functional groups would influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the functional groups present in the molecule. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The sulfonyl group is typically stable but can participate in substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic pyridine ring could influence its solubility, boiling point, and melting point .Scientific Research Applications
Improved Extraction Methods
Dimethyl sulfoxide (DMSO) and acetone are highlighted for their roles in the efficient extraction of chlorophyll from algae. DMSO, in particular, has shown superior performance over acetone in extracting chlorophyll from green algae, indicating its potential utility in analytical and preparative procedures involving chlorophyll and possibly related compounds (Shoaf & Lium, 1976).
Catalytic Applications and Synthesis
The synthesis and antimicrobial evaluation of novel N-sulfonates, which include functional groups akin to the core structure of 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone, demonstrate the utility of these compounds in medicinal chemistry, particularly for their antimicrobial properties (Fadda et al., 2016).
Material Science and Polymer Synthesis
A study on polyamides synthesized from a monomer containing sulfonyl and chlorine side groups reveals the impact of these functional groups on the solubility, thermal stability, and optical properties of the polymers. This research indicates potential applications of compounds with similar functional groups in the development of high-performance materials (Kiani et al., 2013).
Organic Synthesis and Chemical Transformations
The utility of chlorosulfonic acid in acetonitrile for the sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles, leading to a straightforward synthesis of sulfonyl chlorides and their sulfonamide derivatives, suggests the versatility of sulfonyl-containing compounds in organic synthesis and the development of novel chemical entities (Janosik et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-6(11)5-14(12,13)7-3-2-4-10-8(7)9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGKJAVYSQEKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874674.png)

![4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine](/img/structure/B2874677.png)
![N-[4-(methylthio)benzyl]pyridin-2-amine](/img/structure/B2874679.png)


![5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874683.png)
![7-(Furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2874684.png)
![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B2874685.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2874686.png)


![2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2874693.png)